N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide
Overview
Description
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 5-methoxy-1,3-benzoxazole with 3-aminophenyl-2-nitrobenzamide under specific conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product .
Chemical Reactions Analysis
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of amines or alcohols.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . In cancer cells, the compound interferes with the cell cycle, inducing apoptosis and inhibiting tumor growth .
Comparison with Similar Compounds
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
3-(2-benzoxazol-5-yl)alanine: This compound also exhibits antimicrobial and anticancer properties but has a different structural motif and mechanism of action.
2-methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide: Similar in structure, this compound is used in the synthesis of various organic materials and has distinct chemical properties.
Properties
IUPAC Name |
N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O5/c1-28-15-9-10-19-17(12-15)23-21(29-19)13-5-4-6-14(11-13)22-20(25)16-7-2-3-8-18(16)24(26)27/h2-12H,1H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSCIUYNCWFNGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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